Nicardipine Hydrochloride

Description

Properties

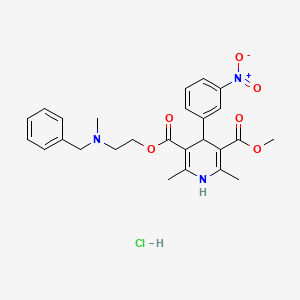

IUPAC Name |

5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15,24,27H,13-14,16H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKVCUNQWYTVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046992 | |

| Record name | Nicardipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69441-18-5, 54527-84-3 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-methyl 5-[2-[methyl(phenylmethyl)amino]ethyl] ester, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69441-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicardipine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54527-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicardipine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054527843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Benzyl(methyl)amino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069441185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NICARDIPINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicardipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylatemonohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICARDIPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BC5011K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Nicardipine Hydrochloride on L-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which nicardipine hydrochloride, a dihydropyridine calcium channel blocker, exerts its therapeutic effects through the inhibition of L-type calcium channels. The document details the quantitative aspects of its action, the experimental protocols used to elucidate its mechanism, and visual representations of the key pathways and processes involved.

Core Mechanism of Action

This compound is a potent and selective antagonist of L-type voltage-gated calcium channels (L-VDCCs), which are crucial for the regulation of intracellular calcium concentration in various excitable cells.[1][2][3] Its primary action is to inhibit the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[1][4][5] This inhibition is achieved by binding to the α1 subunit of the L-type calcium channel.[6][7]

The consequent reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation.[1][2] Nicardipine exhibits greater selectivity for vascular smooth muscle than for cardiac muscle, which minimizes its direct negative inotropic effects on the heart at therapeutic doses.[1][4][8] This vascular selectivity is a key characteristic that underpins its clinical utility in managing hypertension and angina.[2][4][9]

Quantitative Data on Nicardipine's Interaction with L-type Calcium Channels

The potency and selectivity of nicardipine have been quantified in various experimental systems. The following tables summarize key quantitative data from the literature.

Table 1: Potency of Nicardipine in Different Tissues

| Tissue Type | Parameter | Value | Reference |

| Vascular Smooth Muscle | pIC50 | 8.20 | [4][10] |

| Cardiac Muscle | pIC50 | 7.15 | [4][10] |

| Dihydropyridine Binding Site | pKi | 9.7 | [10] |

pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximum possible inhibition. pKi is the negative logarithm of the dissociation constant for an inhibitor.

Table 2: Inhibitory Concentration (IC50) of Nicardipine on Different L-type Calcium Channel Subtypes and Mutants

| Channel Type | Stimulation Frequency | IC50 | Reference |

| Cav1.2 (Wild Type) | 0.05 Hz | 60 ± 29 nM | [6][11] |

| Cav1.2 (Wild Type) | 1 Hz | Enhanced Block | [6][11] |

| Cav1.2/Dihydropyridine Insensitive | Not specified | 2.0 ± 0.07 µM | [6][11] |

| Cav2.1 (Wild Type) | Not specified | 7.5 ± 3.9 µM | [6] |

| Cav2.1/Dihydropyridine Sensitive | Not specified | 175 nM | [6][11] |

State-Dependent Binding and Voltage-Dependence

The inhibitory action of nicardipine on L-type calcium channels is not static but is influenced by the conformational state of the channel. Dihydropyridines, including nicardipine, exhibit a higher affinity for the open and inactivated states of the channel compared to the closed (resting) state.[12] This "use-dependence" or "frequency-dependence" means that nicardipine's blocking effect is enhanced with more frequent channel activation, such as at higher heart rates or in depolarized tissues.[6][11]

This state-dependent binding is a critical aspect of its mechanism. The L-type calcium channel cycles through three main conformational states:

-

Resting (Closed) State: Prevalent at negative membrane potentials.

-

Open State: Transiently adopted upon membrane depolarization, allowing Ca2+ influx.

-

Inactivated State: A non-conducting state entered from the open state during sustained depolarization.

Nicardipine's strong interaction with the inactivated state contributes significantly to its frequency-dependent block of Cav1.2 channels.[6][11]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the logical framework of nicardipine's action.

Caption: L-type calcium channel activation and nicardipine inhibition.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. ukaazpublications.com [ukaazpublications.com]

- 3. scribd.com [scribd.com]

- 4. droracle.ai [droracle.ai]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis of drug binding to L Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Animal pharmacology of nicardipine and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicardipine, a new calcium channel blocker: role for vascular selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cellular action of nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

The Hantzsch Reaction: A Technical Guide to the Synthesis of Nicardipine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the calcium channel blocker nicardipine hydrochloride via the Hantzsch pyridine synthesis, a classic multi-component reaction. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support research and development in pharmaceutical chemistry.

Introduction to the Hantzsch Synthesis of Nicardipine

The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, remains a cornerstone in the synthesis of 1,4-dihydropyridines (DHPs), a class of compounds with significant pharmacological activity.[1] Nicardipine, a potent second-generation DHP calcium channel blocker, is widely used in the management of hypertension and angina.[2] Its synthesis via the Hantzsch reaction offers an efficient route to this complex molecule.

The core of the synthesis involves a one-pot condensation reaction of three key components: an aldehyde (3-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate, which forms an enamine intermediate), and an amino-functionalized β-ketoester (2-(N-benzyl-N-methylamino)ethyl 3-aminocrotonate).[3] This reaction proceeds through a series of intermediates to form the dihydropyridine ring, which is the pharmacologically active core of nicardipine. The final step involves the conversion of the nicardipine free base to its hydrochloride salt to improve its stability and solubility for pharmaceutical applications.

The Synthetic Pathway

The synthesis of this compound via the Hantzsch reaction can be conceptually divided into two main stages: the formation of the nicardipine free base through a cyclocondensation reaction, and its subsequent conversion to the hydrochloride salt.

Stage 1: Hantzsch Cyclocondensation for Nicardipine Base

The formation of the nicardipine base involves the reaction of 3-nitrobenzaldehyde, methyl acetoacetate (as a precursor to the enamine), and 2-(N-benzyl-N-methylamino)ethyl 3-aminocrotonate. The overall reaction is a classic example of an asymmetric Hantzsch synthesis, yielding an unsymmetrically substituted dihydropyridine ring.

The generally accepted mechanism proceeds as follows:

-

Enamine Formation: Methyl acetoacetate reacts with an ammonia source (in this case, the amino group of 2-(N-benzyl-N-methylamino)ethyl 3-aminocrotonate can act as the nitrogen donor for the other half of the DHP ring) to form an enamine intermediate.

-

Knoevenagel Condensation: 3-Nitrobenzaldehyde undergoes a Knoevenagel condensation with another molecule of a β-ketoester to form a Knoevenagel-type intermediate.

-

Michael Addition: The enamine intermediate acts as a nucleophile and attacks the Knoevenagel intermediate in a Michael addition reaction.

-

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to form the stable 1,4-dihydropyridine ring of the nicardipine base.

A visual representation of this pathway is provided below.

Caption: Hantzsch synthesis pathway for this compound.

Stage 2: Conversion to this compound

The isolated nicardipine free base is typically an oily or viscous substance. To facilitate handling, purification, and formulation into a stable dosage form, it is converted to its hydrochloride salt. This is achieved by treating a solution of the nicardipine base with hydrochloric acid. The resulting salt precipitates out of the solution and can be isolated by filtration.

Experimental Protocols

The following sections provide detailed experimental methodologies based on published patent literature. These protocols offer different solvent systems and reaction conditions, allowing for procedural optimization.

Synthesis of Nicardipine Base and Conversion to Hydrochloride (Acetone Solvent)

This protocol utilizes acetone as the reaction solvent.

Procedure:

-

Charge a suitable reaction vessel with 250 kg of acetone.

-

With stirring, add 100 kg of 3-amino-2-butenoic acid-2'-(N-benzyl-N-methyl)aminoethyl ester and 100 kg of methyl 3-(3-nitrophenyl)-2-acetylacrylate.

-

Heat the reaction mixture to 50°C and maintain this temperature for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

-

After the reaction is complete, add 1 kg of activated carbon to the mixture for decolorization and stir.

-

Filter the hot solution to remove the activated carbon.

-

Cool the filtrate to 35°C.

-

Slowly add 44 kg of hydrochloric acid to the filtrate with continuous stirring.

-

Maintain the temperature at 30-35°C and continue stirring for 12 hours to allow for complete crystallization.[4]

-

Isolate the precipitated this compound by centrifugation or filtration.

-

Dry the product to obtain α-crystalline this compound.[4]

Synthesis of Nicardipine Base and Conversion to Hydrochloride (Chloroform Solvent)

This protocol employs chloroform as the reaction solvent.

Procedure:

-

Charge a reaction vessel with 250 kg of chloroform.

-

With stirring, add 100 kg of 3-amino-2-butenoic acid-2'-(N-benzyl-N-methyl)aminoethyl ester and 100 kg of methyl 3-(3-nitrophenyl)-2-acetylacrylate.

-

Heat the reaction mixture to 60°C and maintain this temperature for 6 hours. Monitor the reaction by TLC or HPLC.[4]

-

Upon completion, add 1 kg of activated carbon for decolorization.

-

Filter the solution to remove the activated carbon.

-

Cool the filtrate to 35°C.

-

Add 44 kg of hydrochloric acid to the stirred solution.

-

Continue stirring at 30-35°C for 12 hours to facilitate crystallization.[4]

-

Collect the solid product by filtration or centrifugation.

-

Dry the product to yield α-crystalline this compound.[4]

Synthesis of Nicardipine Base and Conversion to Hydrochloride (Methanol Solvent)

This protocol utilizes methanol as the reaction solvent.

Procedure:

-

Add 250 kg of methanol to a reaction vessel.

-

With stirring, add 100 kg of 3-amino-2-butenoic acid-2'-(N-benzyl-N-methyl)aminoethyl ester and 100 kg of methyl 3-(3-nitrophenyl)-2-acetylacrylate.

-

Heat the mixture to 70°C and hold for 2 hours. Monitor the reaction progress.[4]

-

Add 1 kg of activated carbon for decolorization and filter the solution.

-

Concentrate the filtrate under reduced pressure to a viscous residue.

-

Dissolve the residue in 250 kg of chloroform and cool the solution to 35°C.

-

Add 44 kg of hydrochloric acid and stir at 30-35°C for 12 hours to induce crystallization.[4]

-

Isolate the product by filtration or centrifugation.

-

Dry the solid to obtain α-crystalline this compound.[4]

Quantitative Data Summary

The following table summarizes the quantitative data from the different experimental protocols described in the patent literature. This allows for a direct comparison of the reaction conditions and their impact on the final product.

| Parameter | Acetone Protocol | Chloroform Protocol | Methanol Protocol |

| Reactants | |||

| 3-amino-2-butenoic acid-2'-(N-benzyl-N-methyl)aminoethyl ester | 100 kg | 100 kg | 100 kg |

| Methyl 3-(3-nitrophenyl)-2-acetylacrylate | 100 kg | 100 kg | 100 kg |

| Hydrochloric Acid | 44 kg | 44 kg | 44 kg |

| Solvent | |||

| Reaction Solvent | Acetone (250 kg) | Chloroform (250 kg) | Methanol (250 kg) |

| Crystallization Solvent | Acetone/Chloroform | Chloroform | Chloroform (250 kg) |

| Reaction Conditions | |||

| Reaction Temperature | 50°C | 60°C | 70°C |

| Reaction Time | 8 hours | 6 hours | 2 hours |

| Crystallization Temperature | 30-35°C | 30-35°C | 30-35°C |

| Crystallization Time | 12 hours | 12 hours | 12 hours |

| Product Characteristics | |||

| Yield | 76.68% (148 kg) | 82.02% (158.5 kg) | 70.02% (135.6 kg) |

| Melting Point | 182-184°C | 181-183°C | 182-183°C |

| HPLC Purity | 99.2% | 99.5% | 99.8% |

| Crystal Form | α-crystalline | α-crystalline | α-crystalline |

Data sourced from patent CN105061297A.[4]

Experimental Workflow

The general experimental workflow for the synthesis of this compound via the Hantzsch reaction is depicted in the following diagram.

Caption: General experimental workflow for nicardipine HCl synthesis.

Conclusion

The Hantzsch reaction provides a robust and scalable method for the synthesis of this compound. By carefully selecting the solvent and controlling the reaction temperature and time, high yields and purities of the final product can be achieved. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important pharmaceutical agent. Further optimization of these methods, potentially through the use of green chemistry principles or novel catalytic systems, may lead to even more efficient and environmentally friendly synthetic routes.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] SYNTHESIS, CHARACTERIZATION AND DEVELOPMENT OF VALIDATED RP-HPLC METHOD FOR THE ESTIMATION OF PROCESS-RELATED IMPURITIES INNICARDIPINE FORMULATION | Semantic Scholar [semanticscholar.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN105061297A - Preparation method for synthesizing this compound - Google Patents [patents.google.com]

Early In Vitro Characterization of Nicardipine Hydrochloride's Vasodilatory Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies and foundational data related to the early in vitro characterization of the vasodilatory effects of nicardipine hydrochloride. Nicardipine is a dihydropyridine calcium channel blocker widely recognized for its potent vasodilatory properties, which are primarily utilized in the management of hypertension and angina. Its mechanism of action is distinguished by a high degree of selectivity for vascular smooth muscle over cardiac muscle, minimizing negative inotropic effects.

Core Mechanism of Action: L-Type Calcium Channel Blockade

This compound exerts its vasodilatory effect by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle cells. This is achieved through the blockade of L-type voltage-gated calcium channels. The subsequent reduction in intracellular calcium concentration is the pivotal event leading to smooth muscle relaxation and vasodilation. This process inhibits the contractile machinery of the muscle cells, resulting in the widening of blood vessels and a decrease in peripheral resistance.

Signaling Pathway of Nicardipine-Induced Vasodilation

The vasodilatory cascade initiated by nicardipine is a well-characterized pathway. The process begins with the binding of nicardipine to the L-type calcium channels on the membrane of vascular smooth muscle cells. This binding event inhibits the influx of extracellular calcium that would normally occur in response to membrane depolarization. The reduction in intracellular calcium levels prevents the formation of the calcium-calmodulin complex. Consequently, myosin light chain kinase (MLCK) is not activated, leading to a decrease in the phosphorylation of the myosin light chains. This unphosphorylated state of the myosin light chains prevents the formation of cross-bridges with actin filaments, resulting in muscle relaxation and vasodilation.

In-Depth Technical Guide: Electrophysiological Effects of Nicardipine on Isolated Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophysiological effects of nicardipine, a dihydropyridine calcium channel blocker, on isolated cardiac myocytes. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of cardiology, pharmacology, and drug discovery. This document details nicardipine's mechanism of action, its quantitative effects on various ion channels and action potential parameters, and provides detailed experimental protocols for studying these effects.

Introduction

Nicardipine is a second-generation dihydropyridine calcium channel antagonist with a notable selectivity for vascular smooth muscle over cardiac muscle.[1] This property makes it a clinically effective agent for the treatment of hypertension and angina.[1] At the cellular level, nicardipine's primary mechanism of action is the inhibition of L-type calcium channels, thereby reducing the influx of calcium ions into cardiac and smooth muscle cells.[2] This guide delves into the specific electrophysiological consequences of this action on isolated cardiac myocytes, the fundamental contractile units of the heart. Understanding these effects is crucial for elucidating its therapeutic and potential pro-arrhythmic mechanisms.

Mechanism of Action

Nicardipine exerts its primary electrophysiological effects by binding to and blocking voltage-gated L-type calcium channels (Ca_v1.2) in the sarcolemma of cardiac myocytes. This action reduces the influx of Ca²⁺ during phase 2 of the cardiac action potential.[2] The reduced calcium entry has two major consequences:

-

Direct Electrophysiological Modulation: By decreasing the inward calcium current (I_Ca,L), nicardipine directly alters the shape and duration of the action potential.

-

Excitation-Contraction Coupling: The influx of Ca²⁺ through L-type calcium channels is the primary trigger for calcium-induced calcium release (CICR) from the sarcoplasmic reticulum, the critical step in initiating myocyte contraction. By inhibiting I_Ca,L, nicardipine modulates this process.

Beyond its primary target, studies have suggested that nicardipine may also exert effects on other ion channels and transporters, including potassium channels and the Na⁺-Ca²⁺ exchanger, which can further influence the electrophysiological profile of cardiac myocytes.[2]

Signaling Pathway

The signaling pathway for nicardipine's primary action on cardiac myocytes is direct and does not involve complex intracellular cascades. It is a direct interaction with the ion channel protein.

Figure 1: Nicardipine's primary signaling pathway in a cardiac myocyte.

Quantitative Data on Electrophysiological Effects

The following tables summarize the available quantitative data on the effects of nicardipine on various ion channels and cardiac action potential parameters in isolated cardiac myocytes. It is important to note that much of the detailed quantitative data comes from studies on non-mammalian species or multicellular preparations, highlighting a need for more research on isolated mammalian ventricular myocytes.

Effects on Ion Channels

| Ion Channel/Transporter | Species/Cell Type | Parameter | Value | Reference(s) |

| L-type Calcium Channel (I_Ca,L) | Frog Atrial Fibers | IC₅₀ | 1 µM | [2] |

| Cardiac Muscle | pIC₅₀ | 7.15 | [1] | |

| Delayed Rectifier K⁺ Current | Frog Atrial Fibers | - | Reduction observed | [2] |

| Na⁺-Ca²⁺ Exchanger (NCX) | Rat Cardiac Sarcolemma Vesicles | Ca²⁺ Uptake Inhibition (0.1-10 µM) | 60-90% | |

| Rat Cardiac Sarcolemma Vesicles | Ca²⁺ Efflux Stimulation (0.1-10 µM) | 2.5 to 4-fold |

Note: pIC₅₀ is the negative logarithm of the IC₅₀ value. A pIC₅₀ of 7.15 corresponds to an IC₅₀ of approximately 70.8 nM.

Effects on Action Potential Parameters

Quantitative data on the concentration-dependent effects of nicardipine on specific action potential parameters in isolated mammalian ventricular myocytes is limited in the reviewed literature. However, based on its mechanism of action, the expected effects are a shortening of the action potential duration, particularly at 50% and 90% repolarization (APD₅₀ and APD₉₀), due to the reduction of the inward I_Ca,L during the plateau phase. Effects on the maximum upstroke velocity (V_max) and resting membrane potential are expected to be minimal as these are primarily governed by sodium and potassium currents, respectively, which are not the primary targets of nicardipine.

| Parameter | Expected Effect | Rationale |

| Action Potential Duration (APD) | Decrease | Inhibition of the inward L-type calcium current during the plateau phase. |

| Maximum Upstroke Velocity (V_max) | Minimal to no effect | Primarily dependent on the fast sodium current, which is not significantly affected by nicardipine. |

| Resting Membrane Potential (RMP) | Minimal to no effect | Primarily determined by inwardly rectifying potassium currents. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the electrophysiological effects of nicardipine on isolated cardiac myocytes.

Isolation of Adult Rat Ventricular Myocytes

This protocol describes the enzymatic isolation of ventricular myocytes from an adult rat heart using a Langendorff perfusion system.

Workflow for Myocyte Isolation

Figure 2: Workflow for the enzymatic isolation of adult rat ventricular myocytes.

Materials and Reagents:

-

Krebs-Henseleit Bicarbonate (KHB) Buffer (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 glucose. Equilibrated with 95% O₂ / 5% CO₂ to a pH of 7.4 at 37°C.

-

Ca²⁺-free KHB Buffer: KHB buffer prepared without CaCl₂.

-

Enzyme Solution: Ca²⁺-free KHB buffer containing 0.1% (w/v) collagenase (Type II) and 0.1% (w/v) hyaluronidase, with 200 µM CaCl₂ added.

-

Anesthetic: Sodium pentobarbital or other suitable anesthetic.

-

Anticoagulant: Heparin.

-

Langendorff Apparatus: Including a perfusion pump, water jacketed glassware for temperature control, and bubble traps.

Procedure:

-

Anesthetize a male Sprague-Dawley rat (250-300g) and administer heparin (50 units/100g body weight) via intraperitoneal injection 10 minutes prior to surgery.

-

Rapidly excise the heart and place it in ice-cold KHB buffer.

-

Mount the heart on the Langendorff apparatus via aortic cannulation.

-

Initiate retrograde perfusion with warm (37°C), oxygenated KHB buffer for 5-10 minutes to wash out blood.

-

Switch the perfusion to Ca²⁺-free KHB buffer for 5 minutes.

-

Switch the perfusion to the enzyme solution and continue for a duration determined by the specific activity of the enzyme batch (typically 10-20 minutes).

-

Once the heart is digested (becomes pale and flaccid), remove it from the apparatus.

-

Trim away the atria and mince the ventricular tissue in a fresh aliquot of the enzyme solution.

-

Gently triturate the tissue with a pipette to release individual myocytes.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Gradually reintroduce calcium to the myocyte suspension by serial additions of KHB buffer with increasing calcium concentrations.

-

Allow the viable, rod-shaped myocytes to settle by gravity.

-

Resuspend the myocyte pellet in a suitable storage medium (e.g., Medium 199) and store at room temperature for use within a few hours.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of ionic currents and action potentials from isolated ventricular myocytes using the whole-cell patch-clamp technique.

Workflow for Whole-Cell Patch-Clamp Recording

Figure 3: Workflow for whole-cell patch-clamp recording from an isolated cardiac myocyte.

Solutions:

-

Extracellular (Bath) Solution (Tyrode's Solution, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution for I_Ca,L Recording (in mM): 110 CsCl, 30 TEACl, 5 Mg-ATP, 10 EGTA, 10 HEPES, 0.1 Na-GTP. pH adjusted to 7.2 with CsOH. (Cesium and TEA are used to block potassium currents).

-

Intracellular (Pipette) Solution for Action Potential Recording (in mM): 125 KCl, 10 NaCl, 5 MgCl₂, 10 HEPES, 5 EGTA. pH adjusted to 7.2 with KOH.

Voltage-Clamp Protocol for I_Ca,L Recording:

-

Establish a stable whole-cell recording configuration.

-

Hold the membrane potential at -80 mV.

-

Apply a brief prepulse to -40 mV to inactivate fast sodium channels.

-

Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200-250 ms) to elicit I_Ca,L.

-

Record the peak inward current at each voltage step.

-

Perfuse the cell with the extracellular solution containing the desired concentration of nicardipine.

-

Repeat the voltage-clamp protocol to measure the effect of nicardipine on I_Ca,L.

Current-Clamp Protocol for Action Potential Recording:

-

Establish a stable whole-cell recording configuration using the appropriate intracellular solution.

-

In current-clamp mode, inject a small hyperpolarizing current to maintain a stable resting membrane potential if necessary.

-

Elicit action potentials by injecting brief (2-5 ms) suprathreshold depolarizing current pulses.

-

Record several baseline action potentials.

-

Perfuse the cell with the extracellular solution containing the desired concentration of nicardipine.

-

Record action potentials in the presence of the drug and analyze for changes in APD₅₀, APD₉₀, V_max, and resting membrane potential.

Conclusion

Nicardipine's electrophysiological effects on isolated cardiac myocytes are primarily driven by its potent blockade of L-type calcium channels. This leads to a reduction in the inward calcium current, which in turn is expected to shorten the action potential duration. While its effects on other ion channels have been reported, they appear to be secondary to its primary mechanism of action. The provided experimental protocols offer a robust framework for further investigation into the detailed electrophysiological profile of nicardipine and other calcium channel blockers. Further research focusing on generating comprehensive concentration-response data for action potential parameters and various ion currents in isolated mammalian ventricular myocytes will be invaluable for a more complete understanding of its cardiac effects at the cellular level.

References

The intricate dance of Nicardipine Hydrochloride with Voltage-Gated Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular interactions between nicardipine hydrochloride and voltage-gated calcium channels (VGCCs). Nicardipine, a dihydropyridine calcium channel blocker, exerts its therapeutic effects, primarily in the management of hypertension and angina, through a nuanced modulation of these critical ion channels. This document provides a comprehensive overview of its mechanism of action, quantitative binding data, detailed experimental protocols, and the signaling pathways it influences.

Core Mechanism of Action: A Preferential Blockade

This compound's primary mechanism of action involves the inhibition of L-type (long-lasting) voltage-gated calcium channels, which are abundant in cardiac and vascular smooth muscle cells.[1][2] By binding to the α1 subunit of the L-type calcium channel, nicardipine effectively blocks the influx of extracellular calcium ions into the cell.[3] This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure.[1][4]

Nicardipine exhibits a notable selectivity for vascular smooth muscle over cardiac muscle, which minimizes its direct negative inotropic effects on the heart.[5][6] This vascular selectivity is a key characteristic that distinguishes it from other classes of calcium channel blockers.[7][8] The drug demonstrates a higher affinity for the inactivated state of the calcium channel, a property that contributes to its voltage-dependent blocking action.[9]

Quantitative Analysis of Nicardipine Interaction

The interaction of nicardipine with various voltage-gated calcium channel subtypes has been quantified through numerous studies. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd) are key parameters that describe the potency and binding affinity of nicardipine.

| Channel Subtype | Parameter | Value | Experimental Condition | Reference |

| CaV1.2 (L-type) | IC50 | 60 ± 29 nM | Whole-cell voltage clamp, holding potential -60 mV, stimulation at 0.05 Hz | [10] |

| CaV2.1 (P/Q-type) | IC50 | 7.5 ± 3.9 µM | Whole-cell voltage clamp, holding potential -80 mV | [10] |

| CaV1.2/Dihydropyridine insensitive mutant | IC50 | 2.0 ± 0.07 µM | Whole-cell voltage clamp | [10] |

| CaV2.1/Dihydropyridine sensitive mutant | IC50 | 175 nM | Whole-cell voltage clamp | [11] |

| L-type Channels (Cardiac) | pIC50 | 7.15 | Dose-dependent decrease of action potential | [5] |

| L-type Channels (Vascular Smooth Muscle) | pIC50 | 8.20 | Inhibition of response | [5] |

| Dihydropyridine Binding Site | pKi | 9.7 | High-affinity binding | [5] |

| Nicardipine-Ca2+ Complex | Kd | 100 µM | 2:1 drug:Ca2+ "sandwich" complex in acetonitrile | [12] |

Key Experimental Protocols

The characterization of nicardipine's interaction with VGCCs relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for three pivotal assays.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in a single cell.

Objective: To measure the inhibitory effect of nicardipine on L-type calcium channel currents.

Materials:

-

Cell line expressing the desired calcium channel subtype (e.g., HEK293 cells transfected with CaV1.2)

-

Patch clamp amplifier and data acquisition system

-

Micromanipulator and microscope

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose (pH 7.4, bubbled with 95% O2/5% CO2)[13]

-

Internal (pipette) solution (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, 11 EGTA (pH 7.3)[13]

-

This compound stock solution

Procedure:

-

Prepare cells on coverslips for recording.

-

Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Position the pipette over a target cell and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Set the holding potential to -80 mV to ensure channels are in a closed state.

-

Apply a series of depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit calcium currents.

-

Perfuse the external solution containing varying concentrations of nicardipine onto the cell.

-

Record the calcium currents at each nicardipine concentration, allowing for equilibration at each step.

-

Analyze the data to determine the concentration-dependent block and calculate the IC50 value.

Radioligand Binding Assay

This assay quantifies the binding of a radiolabeled ligand to its receptor.

Objective: To determine the binding affinity (Kd) and density (Bmax) of nicardipine binding sites on membranes expressing L-type calcium channels.

Materials:

-

Membrane preparation from a tissue or cell line rich in L-type calcium channels (e.g., rat brain cortex or transfected cells).

-

[3H]-nitrendipine or another suitable radiolabeled dihydropyridine.

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled nicardipine in the binding buffer.

-

For total binding, incubate membranes with the radioligand only.

-

For non-specific binding, incubate membranes with the radioligand in the presence of a high concentration of unlabeled nicardipine (e.g., 1 µM).

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound ligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using saturation or competition binding analysis to determine Kd and Bmax.

Intracellular Calcium Concentration Measurement

This method utilizes fluorescent indicators to measure changes in intracellular calcium levels.

Objective: To assess the effect of nicardipine on intracellular calcium concentration following depolarization.

Materials:

-

Live cells expressing L-type calcium channels.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM).[14]

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or another suitable physiological buffer.

-

Fluorescence microscope or plate reader with ratiometric imaging capabilities.

-

Depolarizing agent (e.g., high potassium solution).

-

This compound.

Procedure:

-

Load the cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in the presence of a low concentration of Pluronic F-127 for 30-60 minutes at room temperature or 37°C.

-

Wash the cells to remove extracellular dye and allow for de-esterification of the AM ester within the cells.

-

Pre-incubate the cells with nicardipine at the desired concentration.

-

Stimulate the cells with a depolarizing agent to open voltage-gated calcium channels.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm).

-

Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine the relative change in intracellular calcium concentration.

-

Compare the calcium response in the presence and absence of nicardipine to quantify its inhibitory effect.

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by nicardipine is the direct consequence of reduced intracellular calcium. However, research suggests broader implications.

Primary Signaling Pathway: Inhibition of Calcium-Dependent Processes

The blockade of L-type calcium channels by nicardipine directly interrupts the signaling cascade that leads to muscle contraction and other calcium-dependent cellular processes.

Figure 1: Nicardipine's primary mechanism of action.

Experimental Workflow for Characterizing Nicardipine's Effects

A logical workflow for the comprehensive evaluation of nicardipine's interaction with a specific voltage-gated calcium channel subtype is outlined below.

Figure 2: Experimental workflow for nicardipine characterization.

Potential Broader Signaling Impacts

Emerging evidence suggests that nicardipine's effects may extend beyond simple channel blockade. In microglial cells, nicardipine has been shown to suppress the expression of inflammatory mediators by modulating signaling pathways such as MAP kinase and PI3 kinase/Akt.[4] Additionally, some studies have indicated a possible interaction of nicardipine with the Na+-Ca2+ exchanger, which could further influence intracellular calcium homeostasis.[6]

Figure 3: Broader signaling effects of nicardipine.

Conclusion

This compound's interaction with voltage-gated calcium channels is a well-defined yet complex process. Its selectivity for L-type channels, particularly in the vasculature, underpins its clinical efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced pharmacology of nicardipine and to explore the potential of novel calcium channel modulators. The expanding understanding of its influence on broader signaling pathways opens new avenues for therapeutic applications beyond its established cardiovascular indications.

References

- 1. Effects of nicardipine, an antagonist of L-type voltage-dependent calcium channels, on kindling development, kindling-induced learning deficits and hippocampal potentiation phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 4. Anti-Neuroinflammatory Effects of the Calcium Channel Blocker Nicardipine on Microglial Cells: Implications for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular action of nicardipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the Ca-antagonist nicardipine on K+ currents and Na+-Ca2+ exchange in frog atrial fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Animal pharmacology of nicardipine and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/dihydropyridine insensitive and Cav2.1/dihydropyridine sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interaction of calcium channel antagonists with calcium: structural studies on nicardipine and its Ca2+ complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. How to measure intracellular [Ca2+] in single cardiac cells with fura-2 or indo-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Nicardipine: A Dihydropyridine Derivative

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nicardipine is a second-generation dihydropyridine calcium channel blocker widely utilized in the management of hypertension and angina pectoris.[1] Its pharmacological profile is characterized by a high degree of vascular selectivity, effectively reducing systemic vascular resistance and improving coronary blood flow with minimal impact on myocardial contractility. This technical guide provides a comprehensive overview of the pharmacological properties of nicardipine, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Mechanism of Action

Nicardipine's primary mechanism of action involves the inhibition of calcium ion influx through L-type (slow) calcium channels in vascular smooth muscle and cardiac muscle.[2][3] The contractile processes in these tissues are highly dependent on the influx of extracellular calcium ions.[2] By blocking these channels, nicardipine reduces the intracellular calcium concentration, leading to the relaxation of vascular smooth muscle.[4]

This vasodilation occurs in both coronary and peripheral arteries, resulting in decreased peripheral resistance, a reduction in blood pressure, and an increase in blood flow to the myocardium.[5][6] Nicardipine exhibits greater selectivity for vascular smooth muscle than for cardiac muscle, which minimizes its negative inotropic effects at therapeutic doses.[3][6]

Signaling Pathway of Nicardipine-Induced Vasodilation

The binding of nicardipine to the L-type calcium channel initiates a signaling cascade that culminates in smooth muscle relaxation. The key steps are outlined in the diagram below.

Quantitative Pharmacological Data

The potency and affinity of nicardipine for its target have been quantified in various studies. This section summarizes key quantitative data in structured tables for easy comparison.

Binding Affinity and Potency

| Parameter | Value | Tissue/System | Reference |

| pKi | 9.7 | Dihydropyridine binding site | [7] |

| KD | 0.3 nM | Human renal artery | [8] |

| pIC50 (Vascular Smooth Muscle) | 8.20 | - | [3] |

| pIC50 (Cardiac Muscle) | 7.15 | Ventricular papillary muscle | [3] |

| IC50 (Ca(v)1.2 channels) | 60 nM | Whole-cell voltage clamp | [9] |

Pharmacokinetic Parameters in Humans

The pharmacokinetic profile of nicardipine is characterized by rapid and complete absorption, but it undergoes extensive first-pass metabolism, resulting in a bioavailability of approximately 35%.[2]

| Parameter | Route | Value | Population | Reference |

| Bioavailability | Oral | ~35% | Healthy Adults | [2] |

| Tmax (Time to Peak Plasma Concentration) | Oral | 0.5 - 2 hours | Healthy Adults | [2] |

| Protein Binding | - | >95% | Human Plasma | [2] |

| Volume of Distribution (Vd) | IV | 8.3 L/kg | Healthy Adults | [10] |

| Total Plasma Clearance (Cl) | IV | 0.4 L/hr·kg | Healthy Adults | [10] |

| Elimination Half-life (t½) | Oral | 2 - 4 hours (initial phase) | Healthy Adults | [2] |

| Elimination Half-life (t½) | IV | 3 min (α), 45 min (β), 14 hours (γ) | Healthy Adults | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of nicardipine's pharmacological profile.

Whole-Cell Voltage Clamp for L-type Calcium Channel Inhibition

This protocol describes a representative method for measuring the inhibitory effect of nicardipine on L-type calcium currents (ICa,L) in isolated vascular smooth muscle cells.

Materials:

-

External Solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl₂, 10 CaCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2 with CsOH).

-

Nicardipine stock solution.

Procedure:

-

Cell Isolation: Isolate single vascular smooth muscle cells from the desired artery (e.g., coronary or peripheral) using enzymatic digestion.

-

Recording Setup: Place the isolated cells in a recording chamber on an inverted microscope and perfuse with the external solution.

-

Patch-Clamp: Approach a single cell with a glass micropipette filled with the internal solution. Form a high-resistance seal (>1 GΩ) and then rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage Protocol: Clamp the cell membrane potential at a holding potential of -80 mV to inactivate sodium channels. Apply depolarizing voltage steps (e.g., 300 ms duration to 0 mV) to elicit L-type calcium currents.

-

Data Acquisition: Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software.

-

Drug Perfusion: After establishing a stable baseline recording, perfuse the chamber with increasing concentrations of nicardipine, allowing for equilibration at each concentration before recording the current.

-

Data Analysis: Measure the peak inward calcium current at each nicardipine concentration. Normalize the current amplitude to the baseline current and plot the percentage of inhibition against the drug concentration. Fit the data to a sigmoid dose-response curve to determine the IC50 value.

Radioligand Binding Assay for Receptor Affinity

This protocol outlines a representative method for determining the binding affinity (Kd) and density (Bmax) of nicardipine to L-type calcium channels in vascular smooth muscle membranes using [³H]-nicardipine.

Materials:

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

[³H]-nicardipine (radioligand).

-

Unlabeled nicardipine.

-

Glass fiber filters.

-

Scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize vascular smooth muscle tissue in ice-cold buffer and centrifuge to pellet the membrane fraction. Resuspend the membranes in fresh binding buffer.

-

Binding Reaction: In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of [³H]-nicardipine. For determining non-specific binding, a parallel set of tubes should also contain a high concentration of unlabeled nicardipine to saturate the specific binding sites.

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the amount of specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Clinical Efficacy and Safety

Nicardipine has been extensively studied in clinical trials for the treatment of hypertension and angina pectoris.

Summary of Clinical Trial Outcomes

| Indication | Study Design | Number of Patients | Key Efficacy Endpoints | Key Safety Findings | Reference |

| Hypertension | 12 double-blind, parallel-group studies | >2000 | Reduction in supine systolic BP by 10-15 mmHg and diastolic BP by 10 mmHg. | Most common side effects: flushing, palpitations, headache, pedal edema. | [11] |

| Chronic Stable Angina | 9 double-blind, crossover studies | >2000 | Statistically significant improvement in exercise tolerance and time to onset of angina. | Similar to hypertension trials. | [11] |

| Chronic Stable Angina | Multicenter, randomized, double-blind, placebo-controlled, crossover | 63 | Increased treadmill exercise duration by 9%, time to angina by 15%. | More vasodilatory side effects than placebo, generally mild and well-tolerated. | [10] |

| Urgent Hypertension | Prospective, randomized, double-blind, placebo-controlled | 53 | 65% of patients achieved adequate BP reduction with 30 mg oral nicardipine vs. 22% with placebo. | Well-tolerated with no significant adverse events. | [12] |

Conclusion

Nicardipine is a potent dihydropyridine calcium channel blocker with a well-established pharmacological profile. Its high vascular selectivity makes it an effective agent for the treatment of hypertension and angina, with a predictable and manageable side effect profile. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important cardiovascular therapeutic agent. Further research may continue to explore its utility in other cardiovascular and non-cardiovascular conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. drugs.com [drugs.com]

- 3. droracle.ai [droracle.ai]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Nicardipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy, in the treatment of angina pectoris, hypertension and related cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hemodynamics of nicardipine in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Autoradiographic localization of [3H]nicardipine binding sites in the human renal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]

- 9. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and safety of nicardipine for chronic, stable angina pectoris: a multicenter randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An overview of the safety and efficacy of nicardipine in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

In Vivo Preclinical Studies of Nicardipine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of in vivo preclinical studies of nicardipine hydrochloride in various animal models. Nicardipine, a dihydropyridine calcium channel blocker, has been extensively studied for its therapeutic potential in cardiovascular and neurological disorders. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and development.

Cardiovascular Applications

This compound exhibits significant efficacy in animal models of hypertension, myocardial ischemia, and heart failure. Its primary mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells, leading to vasodilation.[1]

Antihypertensive Effects

Preclinical studies have consistently demonstrated the potent antihypertensive effects of nicardipine across various animal models of hypertension.

| Animal Model | Drug Administration | Dosage | Duration | Key Findings | Reference(s) |

| Spontaneously Hypertensive Rats (SHR) | Oral | 3 mg/kg/day | 10 weeks | Lowered systolic blood pressure; reduced cardiac hypertrophy. | [2] |

| Spontaneously Hypertensive Rats (SHR) | Oral | Not specified | 12 weeks | Effectively lowered high blood pressure and reduced cardiac hypertrophy. | [3][4] |

| Renal Hypertensive Rats (RHR) | Oral | Not specified | 12 weeks | Effectively lowered high blood pressure. | [3][4] |

| Deoxycorticosterone Acetate (DOCA)/Salt Hypertensive Rats | Oral | Not specified | 12 weeks | Effectively lowered high blood pressure, reduced cardiac hypertrophy, and prevented mortality from stroke. | [3][4] |

| Conscious Renal Hypertensive Dogs | Oral | Not specified | 14 days | Lowered blood pressure without the development of tolerance. | [3][4] |

| Conscious Monkeys | Intravenous | Not specified | Not applicable | Lowered blood pressure with reflex tachycardia. | [3][4] |

A common experimental workflow for evaluating antihypertensive agents in spontaneously hypertensive rats (SHR) is outlined below.

Workflow for evaluating antihypertensive effects in SHR.

Myocardial Ischemia and Infarction

Nicardipine has shown protective effects in animal models of myocardial ischemia and infarction, primarily by increasing coronary blood flow and reducing myocardial oxygen demand.[5][6]

| Animal Model | Experimental Condition | Drug Administration | Dosage | Key Findings | Reference(s) |

| Anesthetized Dogs | Partial myocardial ischemia | Intravenous (cumulative) | 1-20 µg/kg | Inhibited ST segment elevations in epicardial ECGs. | [7] |

| Dogs | 1-week occlusion of the left anterior descending (LAD) coronary artery | Oral | 1-2 mg/kg daily for 16 weeks | Developed superior coronary collateral circulation. | [7] |

| Baboons | 6-hour LAD occlusion | Not specified | Not specified | Markedly limited myocardial infarction size. | [7] |

| Anesthetized Dogs | Ischemic acute heart failure (coronary ligation) | Intravenous infusion | 3 µg/kg/min for 15 min | Increased coronary sinus blood flow, cardiac output, and stroke volume; reduced systemic and coronary artery resistances. | [6] |

The following protocol describes a general approach to inducing myocardial infarction in baboons to study the effects of cardioprotective agents like nicardipine.

-

Animal Preparation: Anesthetize adult baboons and maintain anesthesia throughout the procedure. Monitor vital signs, including ECG and blood pressure.

-

Surgical Procedure: Perform a thoracotomy to expose the heart. Isolate the left anterior descending (LAD) coronary artery.

-

Induction of Ischemia: Ligate the LAD to induce myocardial ischemia.

-

Drug Administration: Administer nicardipine or placebo according to the study design (e.g., before, during, or after ligation).

-

Reperfusion (Optional): In some models, the ligature is removed after a defined period to simulate reperfusion.

-

Infarct Size Assessment: After a specified duration (e.g., 6 hours), euthanize the animal and excise the heart. Stain the heart tissue (e.g., with triphenyltetrazolium chloride) to differentiate between infarcted and viable myocardium. Quantify the infarct size as a percentage of the area at risk.[7]

Neurological Applications

Nicardipine's ability to dilate cerebral arteries has made it a subject of investigation for various neurological conditions, particularly those involving cerebral vasospasm and hypertension-induced brain injury.

Cerebral Vasospasm

Intrathecal and local delivery of nicardipine has been shown to be effective in preventing and reversing cerebral vasospasm in animal models of subarachnoid hemorrhage (SAH).

| Animal Model | Experimental Condition | Drug Administration | Dosage | Key Findings | Reference(s) |

| Dogs | Subarachnoid Hemorrhage (SAH) | Prolonged-release implants | Low-dose (0.8 mg) and high-dose (8 mg) | On Day 7, average reduction in middle cerebral artery diameter was 14% (low-dose) and 7% (high-dose) compared to 43% in placebo. | [8] |

| Dogs | SAH (two-hemorrhage model) | Intrathecal (cisternal) | 0.1 mg | Dilated the spastic basilar artery from 15 minutes to 4 hours post-administration. | [9] |

| Rabbits | SAH | Intra-arterial infusion | Not specified | Vasodilatory effects peaked at 1 hour and returned to the vasospastic state by 3 hours. | [10] |

| Mice | Chronic cranial window | Local implant (NicaPlant) | Not specified | Significantly increased arterial vessel diameter. | [11][12] |

This protocol outlines the creation of a subarachnoid hemorrhage model in dogs to evaluate treatments for cerebral vasospasm.

-

Baseline Angiography: Perform angiography to establish baseline cerebral artery diameters.

-

Induction of SAH: Under anesthesia, perform a craniectomy and induce SAH by placing a blood clot in the Sylvian fissure.

-

Implantation of Delivery System: Place prolonged-release pellets containing nicardipine or placebo in the cistern.[13]

-

Post-SAH Monitoring: Monitor the animals for neurological signs.

-

Follow-up Angiography: Repeat angiography on specified days (e.g., Day 7 and Day 14) to measure changes in artery diameters.[8]

-

Tissue Analysis: At the end of the study, sacrifice the animals and collect brain tissue and the remaining clot to measure drug concentration and for histological examination.[13]

Neuroprotection

Nicardipine has demonstrated neuroprotective effects in animal models of hypertension-induced brain damage and neuroinflammation.

| Animal Model | Experimental Condition | Drug Administration | Dosage | Key Findings | Reference(s) |

| Spontaneously Hypertensive Rats (SHR) | Hypertension-induced brain damage | Oral | 3 mg/kg/day (hypotensive dose) and 0.1 mg/kg/day (non-hypotensive dose) for 10 weeks | Countered the decrease in brain volume and number of nerve cells in the frontal and occipital cortex, hippocampus, and striatum. | [2] |

| Mice | Lipopolysaccharide (LPS)-induced neuroinflammation | Intraperitoneal | 5 mg/kg or 50 mg/kg daily for 3 days | Inhibited microglial activation and reduced intracellular IL-6 and TNF-α expression in microglia. | [14][15] |

| Dogs | Complete cerebral ischemia (10 min) | Intravenous | 20 µg/kg followed by 2 µg/kg/min infusion | Increased cerebral blood flow but did not improve neurologic outcome. | [16] |

Nicardipine's primary mechanism involves blocking L-type calcium channels, which are prevalent in vascular smooth muscle. This action leads to a cascade of events resulting in vasodilation.

Mechanism of action of nicardipine on vascular smooth muscle.

Pharmacokinetics

Pharmacokinetic studies in animal models provide essential data on the absorption, distribution, metabolism, and excretion of nicardipine.

| Animal Species | Administration Route | Dosage | Key Findings | Reference(s) |

| Rats | Oral (repeated) | 3 mg/kg/day for 21 days | Steady state was established within 14 days. No tendency for accumulation with 7 days of administration. | [17][18][19] |

| Dogs | Oral (repeated) | 10 mg/kg at 3-hour intervals | Significantly increased plasma concentration, suggesting saturation of hepatic metabolism. | [17][18][19] |

| Dogs | Oral (repeated) | 5 mg/kg, 3 times/day for 7 days | Steady state was established within 4 days. | [17][18][19] |

| Rats, Dogs, Monkeys | Intravenous | 0.4 mg/kg | Plasma clearance was 197, 37, and 27 ml/min per kg, respectively. | [20][21] |

Conclusion

The extensive body of in vivo preclinical research on this compound has established its significant therapeutic potential, particularly in the management of hypertension and its cardiovascular and neurological sequelae. The data from various animal models provide a strong foundation for its clinical use and for the development of novel drug delivery systems to enhance its efficacy and safety profile. This guide serves as a comprehensive resource for researchers to build upon these findings and explore new applications for this versatile cardiovascular and neuroprotective agent.

References

- 1. verification.fda.gov.ph [verification.fda.gov.ph]

- 2. Treatment with nicardipine protects brain in an animal model of hypertension-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiovascular pharmacology of nicardipine in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiovascular pharmacology of nicardipine in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Animal pharmacology of nicardipine and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological profile of this compound in anesthetized dogs with acute heart failure. Part 2: Effect on myocardial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicardipine in models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prevention of cerebral vasospasm by nicardipine prolonged-release implants in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of intrathecal administration of nicardipine and nifedipine on chronic cerebral vasospasm in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative Study of Vasodilatation After Intra-arterial Nicardipine or Dantrolene Infusion in Animal Model of Cerebral Vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo testing of a novel local nicardipine delivery system to the brain: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [Efficacy of nicardipine prolonged-release pellet on cerebral vasospasm in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-Neuroinflammatory Effects of the Calcium Channel Blocker Nicardipine on Microglial Cells: Implications for Neuroprotection | PLOS One [journals.plos.org]

- 15. Anti-Neuroinflammatory Effects of the Calcium Channel Blocker Nicardipine on Microglial Cells: Implications for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nicardipine increases cerebral blood flow but does not improve neurologic recovery in a canine model of complete cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic studies on this compound, a new vasodilator, after repeated administration to rats, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Pharmacokinetic studies on this compound, a new vasodilator, after repeated administration to rats, dogs and humans. | Semantic Scholar [semanticscholar.org]

- 20. tandfonline.com [tandfonline.com]

- 21. Metabolic fate of this compound, a new vasodilator, by various species in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Nicardipine Hydrochloride: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of nicardipine hydrochloride, a potent calcium channel blocker of the dihydropyridine class. The information presented herein is intended to support research and development activities by providing essential data on its chemical and physical characteristics, along with detailed experimental protocols for their determination.

Core Physicochemical Properties

This compound is a pale greenish-yellow crystalline powder.[1][2] It is known to be sensitive to light and should be stored accordingly.[1] The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 3-{2-[benzyl(methyl)amino]ethyl} 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride | [3] |

| Molecular Formula | C₂₆H₃₀ClN₃O₆ | [4] |

| Molecular Weight | 515.99 g/mol | [2][5] |

| Melting Point | 167-171°C[1][2], 176-178°C[6], 179-182°C[5] | [1][2][5][6] |

| pKa (Strongest Basic) | 8.1 | [3] |

| logP (Octanol-Water) | 3.56 - 4.34 | [3] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility Description | Quantitative Solubility (approx.) | Source(s) |

| Water | Slightly soluble | 0.00247 mg/mL | [1][2][3] |

| Methanol | Freely soluble | - | [1][2] |

| Ethanol (99.5%) | Sparingly soluble | 1 mg/mL | [1][7] |

| Acetic Acid (100%) | Freely soluble | - | [1] |

| Acetonitrile | Slightly soluble | - | [1] |

| Acetic Anhydride | Slightly soluble | - | [1] |

| DMSO | Soluble | ~20 mg/mL | [7] |

| Dimethylformamide (DMF) | Soluble | ~20 mg/mL | [7] |

| Chloroform | Extensively soluble | - | [8] |

| n-Butanol | Mildly soluble | - | [8] |

| Dioxane | Mildly soluble | - | [8] |

| Benzene | Almost totally and utterly insoluble | - | [8] |

| Ether | Almost totally and utterly insoluble | - | [8] |

| Hexane | Almost totally and utterly insoluble | - | [8] |

| DMSO:PBS (pH 7.2) 1:2 | Sparingly soluble | 0.25 mg/mL | [7] |

Mechanism of Action and Signaling Pathway

This compound is a calcium entry blocker that inhibits the transmembrane influx of calcium ions into cardiac and vascular smooth muscle cells.[2] This action is achieved by binding to and blocking L-type voltage-gated calcium channels.[9] The inhibition is more selective for vascular smooth muscle than for cardiac muscle, leading to potent vasodilation of both coronary and peripheral arteries.[9][10] This vasodilation reduces systemic vascular resistance, thereby lowering blood pressure.[9]

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method, a widely accepted technique for establishing the thermodynamic solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a known volume of purified water (or other aqueous buffer) in a sealed, light-protected container.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker bath for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated aqueous phase from the excess solid by centrifugation at a controlled temperature, followed by filtration through a chemically inert, non-adsorptive filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ≈ 236 nm and 352 nm) or High-Performance Liquid Chromatography (HPLC).[7][11]

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Determination of pKa (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent, typically a co-solvent mixture (e.g., methanol/water) due to its limited aqueous solubility.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

pKa Determination: Determine the equivalence point from the inflection point of the titration curve. The pKa is the pH at the half-equivalence point. The experiment should be repeated at least three times.

Determination of logP (Octanol-Water Partition Coefficient) by HPLC

This protocol details the determination of the octanol-water partition coefficient (logP) using an indirect HPLC method, which is faster and requires less material than the traditional shake-flask method.

Methodology:

-

Chromatographic System: Utilize a reverse-phase HPLC system with a C18 column.

-

Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of methanol and water or acetonitrile and water.

-

Calibration Standards: Prepare solutions of a series of standard compounds with well-established logP values that bracket the expected logP of this compound.

-

Calibration: Inject each standard solution and determine its retention time (t_R). Calculate the retention factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot log k' versus the known logP values to generate a calibration curve.

-

Sample Analysis: Prepare a solution of this compound in the mobile phase and inject it into the HPLC system to determine its retention time.

-

logP Determination: Calculate the log k' for this compound and use the calibration curve to determine its logP value.

This guide provides a foundational understanding of the physicochemical properties of this compound for research applications. For further, more specific applications, it is recommended to consult the cited literature and perform in-house validation of these properties under the specific experimental conditions of interest.

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. droracle.ai [droracle.ai]